molecular formula C12H16O3 B3058243 Benzofuran-2,4(3H,5H)-dione, tetrahydro-3a-methyl-6-(1-methylethenyl)-, (3ar,6R,7ar)- CAS No. 88580-84-1

Benzofuran-2,4(3H,5H)-dione, tetrahydro-3a-methyl-6-(1-methylethenyl)-, (3ar,6R,7ar)-

Cat. No.: B3058243
CAS No.: 88580-84-1
M. Wt: 208.25 g/mol
InChI Key: UJYCACMVCCHIJF-UHFFFAOYSA-N
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Description

Benzofuran-2,4(3H,5H)-dione, tetrahydro-3a-methyl-6-(1-methylethenyl)-, (3ar,6R,7ar)-: is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and biological activities to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a benzaldehyde derivative with a malonic acid derivative under basic conditions. Subsequent steps may include cyclization, reduction, and methylation to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the synthesis of benzofuran derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, benzofuran derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new pharmaceuticals, agrochemicals, and materials.

Biology: Benzofuran compounds exhibit a range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: In medicine, benzofuran derivatives are explored for their potential use in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions. Their ability to modulate biological pathways makes them promising candidates for drug development.

Industry: In the industry, benzofuran derivatives are used in the production of dyes, pigments, and other chemical products. Their unique chemical properties enable the creation of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In antitumor applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen in the heterocyclic ring.

  • Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

  • Isoquinoline: Contains a fused benzene and pyridine ring structure.

Uniqueness: Benzofuran-2,4(3H,5H)-dione, tetrahydro-3a-methyl-6-(1-methylethenyl)-, (3ar,6R,7ar)- is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. These features distinguish it from other benzofuran derivatives and similar heterocyclic compounds.

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Properties

CAS No.

88580-84-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3a-methyl-6-propan-2-ylidene-7,7a-dihydro-3H-1-benzofuran-2,4-dione

InChI

InChI=1S/C12H16O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h10H,4-6H2,1-3H3

InChI Key

UJYCACMVCCHIJF-UHFFFAOYSA-N

SMILES

CC(=C1CC2C(CC(=O)O2)(C(=O)C1)C)C

Canonical SMILES

CC(=C1CC2C(CC(=O)O2)(C(=O)C1)C)C

Origin of Product

United States

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